molecular formula C13H10N2O3 B1392013 5-Methyl-2-(4-nitrobenzoyl)pyridine CAS No. 1187164-50-6

5-Methyl-2-(4-nitrobenzoyl)pyridine

Cat. No. B1392013
M. Wt: 242.23 g/mol
InChI Key: QIDDBVLHOKHYMF-UHFFFAOYSA-N
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Description

“5-Methyl-2-(4-nitrobenzoyl)pyridine” is a chemical compound with the molecular formula C13H10N2O3 . It has a molecular weight of 242.23 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-nitrophenyl)methanone .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(4-nitrobenzoyl)pyridine” consists of a pyridine ring substituted with a methyl group at the 5-position and a 4-nitrobenzoyl group at the 2-position . The InChI code for this compound is 1S/C13H10N2O3/c1-9-2-3-11(8-14-9)13(16)10-4-6-12(7-5-10)15(17)18/h2-8H,1H3 .


Physical And Chemical Properties Analysis

“5-Methyl-2-(4-nitrobenzoyl)pyridine” is a compound with a molecular weight of 242.23 .

Scientific Research Applications

Fluorescence Properties

  • 5-Methyl-2-(4-nitrobenzoyl)pyridine and related compounds have been investigated for their fluorescence properties. A study demonstrated that these compounds exhibit significant fluorescence intensity, which is of interest in the field of material science for the development of new fluorescent materials (Ji Chang–you, 2012).

Electronic Absorption and Emission

  • Research has also focused on the electronic absorption and emission spectra of 5-Methyl-2-(4-nitrobenzoyl)pyridine and its isomers. These studies are crucial in understanding the photophysical properties of these compounds, which can be applied in the design of optical and electronic materials (Michalski et al., 2016).

Synthesis of Novel Compounds

  • The compound has been utilized in the synthesis of novel materials, such as thermally stable poly (ether ester amide)s. This research is significant for the development of new polymeric materials with enhanced thermal stability (Mehdipour‐Ataei et al., 2004).

Molecular Complexation

  • Studies have explored the molecular complexation of 5-Methyl-2-(4-nitrobenzoyl)pyridine for the design of noncentrosymmetric structures, which is important in the field of nonlinear optics. This research provides insights into the design strategies for materials exhibiting quadratic nonlinear optical behavior (Muthuraman et al., 2001).

Crystal Structure Analysis

  • Investigations into the crystal structure of 5-Methyl-2-(4-nitrobenzoyl)pyridine and its derivatives help in understanding the molecular conformations and interactions. This knowledge is valuable in the fields of crystal engineering and material science (Rybakov et al., 2001).

properties

IUPAC Name

(5-methylpyridin-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-2-7-12(14-8-9)13(16)10-3-5-11(6-4-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDDBVLHOKHYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-nitrobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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